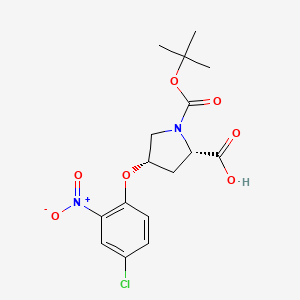

2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride

Vue d'ensemble

Description

2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride (2-Amino-2-HEMPA-HCl) is an organic compound that is used in a variety of scientific research applications. It is a water-soluble white crystalline solid that is commonly used in laboratory experiments due to its versatility and availability. This compound is widely used in the fields of biochemistry and physiology, as it is able to interact with biological molecules and cellular components in a variety of ways.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Chemical Synthesis and Biological Evaluation : Research includes the synthesis of functionalized amino acid derivatives, including variants similar to 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride, for potential use in designing anticancer agents. The derivatives showed promising cytotoxicity against human cancer cell lines, indicating potential for therapeutic applications (Kumar et al., 2009).

Corrosion Inhibition Studies : The molecular structure of amino acid compounds, akin to this compound, has been simulated to study their properties as corrosion inhibitors. This research could inform the development of new materials or coatings that protect against corrosion (Gómez et al., 2005).

Development of Chiral Monomers and Polymers : The creation of chiral monomers from derivatives of L-glutamic acid and L-alanine, which have structural similarities to this compound, paves the way for the synthesis of stereoregular polymers with potential applications in material science (Gómez et al., 2003).

Studying CO2 Capture Mechanisms : Investigations into the degradation of amines, similar to this compound, in post-combustion CO2 capture processes are crucial. This research aids in understanding the durability and efficiency of amines used in carbon capture technologies (Gouedard et al., 2012).

Biochemical and Pharmacological Research

Antihistaminic Activities : The antihistaminic and anticholinergic activities of 2-methylpropanamide and benzamide derivatives, structurally related to this compound, have been evaluated using isolated guinea pig ileum tissues. This research could contribute to the development of new antihistaminic drugs (Arayne et al., 2017).

Immunosuppressive Drug Development : Synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, with structural similarities to this compound, for their immunosuppressive effects. This research is vital for developing new drugs for organ transplantation (Kiuchi et al., 2000).

Drug-Release Studies for Copolymers : The copolymerization of compounds structurally related to this compound has been studied for the development of controlled drug-release systems. This research could be beneficial in the pharmaceutical field, particularly for creating sustained-release drug formulations (Babazadeh, 2007).

Propriétés

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-5(7)6(10)8(2)3-4-9;/h5,9H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQURJAGCSLRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398230.png)

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1398232.png)

![Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1398236.png)

![4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1398238.png)

![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)

![4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398240.png)

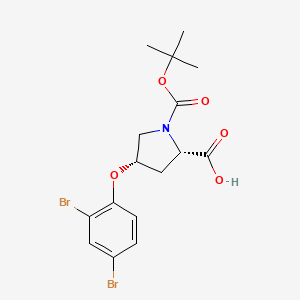

![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)

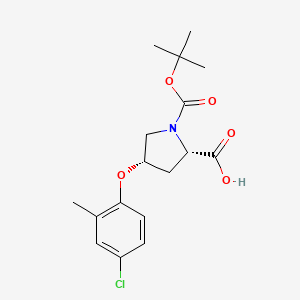

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)